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Compound of Interest

Compound Name: 5-Chloromethylfurfural

Cat. No.: B124360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-
Chloromethylfurfural (CMF), a versatile bio-based platform molecule. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural characterization of 5-Chloromethylfurfural is supported by a combination of

spectroscopic techniques. The key data are summarized in the tables below for easy reference
and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: *H NMR Spectroscopic Data for 5-Chloromethylfurfural
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
9.64 Singlet 1H Aldehyde (-CHO) -
7.18 Doublet 1H Furan Ring (H-3) 3.6
6.58 Doublet 1H Furan Ring (H-4) 3.6
) Chloromethyl (-
4.60 Singlet 2H -

CH:Cl)

Solvent: CDCIs[1]

Table 2: 13C NMR Spectroscopic Data for a Derivative, Ethyl 5-(chloromethyl)furan-2-

carboxylate
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Chemical Shift (6) ppm

Assignment

177.9 Carbonyl (C=0)
158.35 Furan Ring (C-2)
156.1 Furan Ring (C-5)
153.96 Furan Ring

152.9 Furan Ring

145.02 Furan Ring

121.8 Furan Ring

118.54 Furan Ring

112.1 Furan Ring

111.37 Furan Ring

61.10 Methylene (-OCH2CHs)
36.68, 36.6 Chloromethyl (-CH2ClI)
14.3 Methyl (-OCH2CH?3)

Solvent: CDCIz[2][3]

Note: The 13C NMR data for 5-Chloromethylfurfural itself is not directly available in the

searched literature. The data presented is for a closely related derivative, which can be used

for approximate chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5-Chloromethylfurfural
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Wavenumber (cm~?)

Intensity

Assignment

2920 C-H stretch (aromatic/alkene)
1495 C=C stretch (furan ring)

1450 C=C stretch (furan ring)

1260 C-O stretch (furan ring)

1015 C-0O stretch (furan ring)

790 C-H out-of-plane bend

735 C-Cl stretch

Sample Preparation: Neat[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 5-Chloromethylfurfural

m/z Relative Intensity (%) Assignment
146 10.53 [M]* (with 37Cl)
144 32.0 [M]*+ (with 35CI)
109 100 [M-Cl]*

81 17.3 [CsHsO]*

53 [CaHs]*

lonization Method: Electron lonization (EI)[1][5]

Experimental Protocols
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The following sections provide an overview of the methodologies used to obtain the

spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: *H and 3C NMR spectra were recorded on Bruker AV400 and Bruker AV200
or a Bruker Avance 300 instrument.[1][4]

Sample Preparation: Samples were dissolved in deuterated chloroform (CDCls).[1]

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for tH NMR.[1]
For 13C NMR, chemical shifts are reported relative to the solvent resonance (CDCls at 77.0

ppm).[4]

Data Acquisition: Standard pulse programs were used to acquire the spectra. For
guantitative *H NMR analysis, an internal standard such as 1,3,5-trimethoxybenzene can be
used.[6]

IR Spectroscopy

Instrumentation: IR spectra were recorded on a Thermo Scientific Nicolet 6700 FT-IR/Smart
ITR instrument.[4]

Sample Preparation: Spectra were recorded with neat samples.[4] This typically involves
placing a small drop of the liquid sample directly onto the ATR crystal.

Data Acquisition: The spectra were acquired over a standard wavenumber range (e.g., 4000-
400 cm™?).

Mass Spectrometry

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) spectra were performed
on an HP G1800B GCD system or a ThermoQuest MAT95XP instrument.[1][4]

lonization Method: Electron ionization (El) was used with an energy of 70 or 80 eV.[1][4]

Analysis: The instrument was operated in full scan mode to detect all fragment ions. The
resulting mass spectrum provides a fragmentation pattern characteristic of the molecule.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a synthesized compound like 5-Chloromethylfurfural.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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